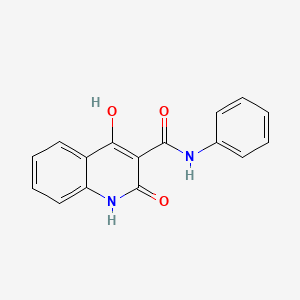
4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family, which is known for its significant pharmaceutical and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the cyclization of N-phenyl anthranilic acid with ethyl acetoacetate under acidic conditions, followed by hydrolysis and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable and efficient methodology that ensures high purity and yield. The process involves the use of robust reaction conditions and purification techniques to obtain the desired product .
化学反应分析
Types of Reactions
4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
科学研究应用
4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .
相似化合物的比较
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug development and other scientific research applications .
生物活性
4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family, recognized for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is synthesized through various methods, typically involving the cyclization of anthranilic acid derivatives with reagents such as ethyl acetoacetate under acidic conditions. This process is followed by hydrolysis and amide formation, yielding a product with significant pharmaceutical potential.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that certain compounds effectively inhibited bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for the most active derivatives ranged from 0.23 mg/mL to 0.70 mg/mL .
Anti-inflammatory Effects
In a recent investigation focusing on acute lung injury (ALI) and sepsis, derivative 13a of the compound demonstrated significant anti-inflammatory effects. It inhibited the expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. Furthermore, in vivo studies showed that this derivative improved survival rates in mice subjected to LPS-induced sepsis and reduced pathological changes in lung tissue .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzyme active sites, inhibiting their function. This mechanism is crucial for its antimicrobial and anti-inflammatory properties.
- Cytokine Modulation : By affecting signaling pathways such as NF-kB, it modulates the production of inflammatory cytokines .
Study on Antimicrobial Properties
A study designed new derivatives based on the 4-hydroxyquinoline scaffold to enhance antibacterial activity. The synthesized compounds were tested against various bacterial strains using MIC assays. Results indicated that modifications to the quinoline core significantly influenced antibacterial efficacy, with some derivatives exhibiting promising results against resistant strains .
Study on Anti-inflammatory Activity
In another research effort focused on sepsis treatment, derivative 13a was evaluated for its anti-inflammatory properties in a mouse model. The results demonstrated that it not only inhibited cytokine release but also improved overall survival rates in treated animals. This positions derivative 13a as a potential candidate for further development in treating inflammation-related diseases .
Data Summary
| Activity Type | Target | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial strains | MIC values between 0.23 mg/mL - 0.70 mg/mL against E. coli and S. aureus |
| Anti-inflammatory | Cytokine production | Significant inhibition of IL-6 and TNF-α; improved survival in sepsis models |
属性
IUPAC Name |
4-hydroxy-2-oxo-N-phenyl-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14-11-8-4-5-9-12(11)18-16(21)13(14)15(20)17-10-6-2-1-3-7-10/h1-9H,(H,17,20)(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULHXWGWWVYPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














